molecular formula C8H7ClF6N2 B1418014 2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 518057-67-5

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1418014
CAS No.: 518057-67-5
M. Wt: 280.6 g/mol
InChI Key: BLAAPLQHIQDNFB-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H7ClF6N2. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and a hydrazine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 2,5-bis(trifluoromethyl)nitrobenzene with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    4-(Trifluoromethyl)phenylhydrazine: Similar structure but with only one trifluoromethyl group.

    Pentafluorophenylhydrazine: Contains five fluorine atoms attached to the phenyl ring.

Uniqueness

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical reactivity and stability. This makes it a valuable reagent in various chemical and biological applications.

Biological Activity

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This compound features two trifluoromethyl groups attached to a phenylhydrazine moiety, which enhances its lipophilicity and reactivity. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The compound has the molecular formula C9H7ClF6N2 and a molecular weight of 280.6 g/mol. Its synthesis typically involves the reaction of phenylhydrazine with trifluoroacetic anhydride under controlled conditions, yielding the hydrochloride salt form. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. The trifluoromethyl groups enhance the compound's ability to penetrate hydrophobic regions within proteins, thereby increasing its efficacy in biological assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's . The compound demonstrated dual inhibition with significant potency, indicating its potential as a therapeutic agent.
  • Antimicrobial Properties : Recent studies have shown that derivatives of this compound possess antimicrobial activity against drug-resistant strains of bacteria, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL were reported for certain derivatives, highlighting their potential in combating resistant infections .
  • Cytotoxic Effects : In vitro studies have indicated that the compound exhibits low cytotoxicity towards eukaryotic cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various hydrazones derived from trifluoromethylbenzohydrazides on AChE and BuChE. The results showed that certain derivatives exhibited strong mixed-type inhibition against AChE with IC50 values indicating effective enzyme blockade without significant cytotoxicity .

CompoundIC50 (AChE)IC50 (BuChE)Cytotoxicity (HepG2)
2n0.25 µM0.30 µMNo cytotoxicity
2o0.15 µM0.25 µMNo cytotoxicity

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of 2,5-Bis(trifluoromethyl)phenylhydrazine were tested against various bacterial strains. The results indicated significant bactericidal activity against MRSA strains, with some compounds achieving more than a 3-log reduction in viable cells within an 8-hour exposure period at elevated concentrations .

CompoundBacterial StrainMIC (µg/mL)Log Reduction
11MRSA0.5>3
29Enterococcus faecalis1>3

Properties

IUPAC Name

[2,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)16-15;/h1-3,16H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAAPLQHIQDNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518057-67-5
Record name Hydrazine, [2,5-bis(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518057-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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